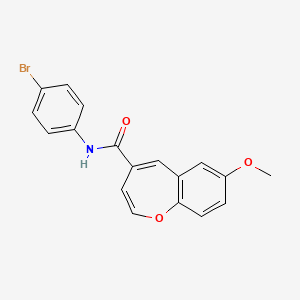![molecular formula C22H17ClN2O2S B11332207 7-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11332207.png)
7-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzoxepine core, a thiazole ring, and a chlorinated benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxepine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiazole ring is then introduced through a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nucleophilic substitution may involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
7-Chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-1-benzoxepine derivatives: These compounds share the benzoxepine core but differ in their substituents.
Thiazole-containing compounds: These compounds have a thiazole ring and may exhibit similar biological activities.
Chlorinated benzene derivatives: These compounds contain a chlorinated benzene ring and may have similar chemical reactivity.
Uniqueness
7-Chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H17ClN2O2S |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
7-chloro-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C22H17ClN2O2S/c1-14-3-2-4-15(9-14)10-19-13-24-22(28-19)25-21(26)16-7-8-27-20-6-5-18(23)12-17(20)11-16/h2-9,11-13H,10H2,1H3,(H,24,25,26) |
Clave InChI |
KBHMIAQHURXDCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11332127.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11332132.png)
![{4-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B11332137.png)
![6-[4-(4-butoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11332143.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide](/img/structure/B11332155.png)
![Propyl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11332157.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B11332165.png)
![2-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11332167.png)
![1-(3-acetylphenyl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11332175.png)
![6-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11332183.png)



![8-(3-ethoxy-4-hydroxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11332203.png)
